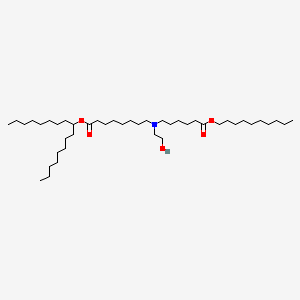

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H85NO5 |

|---|---|

Molecular Weight |

696.1 g/mol |

IUPAC Name |

heptadecan-9-yl 8-[(6-decoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |

InChI |

InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-18-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |

InChI Key |

XURROWVRPGKRCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: The Pivotal Role of SM-102 in Modern Therapeutics

An In-depth Technical Guide on the Physicochemical Properties of SM-102

The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely enabled by sophisticated drug delivery systems.[1] At the heart of these systems are lipid nanoparticles (LNPs), which protect the fragile mRNA molecule and facilitate its entry into target cells.[2][3] SM-102, a synthetic ionizable amino lipid, has emerged as a cornerstone of this technology, famously serving as a key component in the Moderna (Spikevax) COVID-19 vaccine.[2][4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of SM-102, offering researchers, scientists, and drug development professionals a detailed understanding of its structure, function, and application. We will delve into the causality behind its design, the experimental protocols for its characterization, and its mechanism of action, providing a holistic view grounded in scientific evidence.

Core Physicochemical Characteristics of SM-102

The efficacy of SM-102 as a delivery vehicle is rooted in its unique molecular structure and resulting chemical properties. These attributes are not arbitrary; they are meticulously designed to overcome the primary barriers to effective mRNA delivery.

Molecular Structure and Identity

SM-102 is a synthetic amino lipid featuring multiple saturated aliphatic chains connected to a tertiary amine group through ester bonds.[4][6][7] This structure is fundamental to its function, providing both the hydrophobic character needed to form a lipid nanoparticle and the pH-responsive element crucial for its biological activity.

| Property | Value | Source(s) |

| IUPAC Name | 9-Heptadecanyl 8-{(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino}octanoate | [2][7] |

| CAS Number | 2089251-47-6 | [2][7][8] |

| Molecular Formula | C44H87NO5 | [2][8][9] |

| Molar Mass | 710.17 g·mol−1 | [8][9] |

| Appearance | Colorless oily compound | [7] |

The Significance of pKa and pH-Dependent Ionization

The most critical physicochemical property of SM-102 is its acid dissociation constant (pKa). The pKa is the pH at which the tertiary amine group is 50% protonated (positively charged) and 50% deprotonated (neutral).

This specific pKa value is the key to SM-102's function. It dictates a "pH-switch" mechanism that is essential for both mRNA encapsulation and its subsequent release into the cell's cytoplasm.[1]

-

At Acidic pH (e.g., during LNP formulation, pH ~4.0): The tertiary amine group of SM-102 becomes fully protonated, conferring a positive charge. This allows it to electrostatically bind to the negatively charged phosphate backbone of the mRNA, facilitating high encapsulation efficiency.[2][15]

-

At Physiological pH (e.g., in the bloodstream, pH ~7.4): With a pKa of 6.68, SM-102 is predominantly in a neutral state at physiological pH.[7][16] This near-neutral charge is a critical design feature that minimizes nonspecific interactions with anionic cell membranes and blood components, reducing potential toxicity and increasing circulation time.[7]

-

In the Acidic Endosome (after cellular uptake, pH ~5.0-6.5): Once the LNP is taken up by a cell via endocytosis, the endosome's internal environment becomes acidified. This drop in pH causes SM-102 to become positively charged again.[16] This charge reversal is hypothesized to trigger the disruption of the endosomal membrane, a process often referred to as the "proton sponge effect," allowing the mRNA cargo to escape into the cytoplasm where it can be translated into protein.[16]

SM-102 in Lipid Nanoparticle (LNP) Formulations

SM-102 does not act in isolation. It is a critical component of a multi-lipid formulation where each molecule has a specific structural or functional role.[4][6]

A Multi-Component System: The LNP Formulation

A typical LNP formulation incorporating SM-102 consists of four main components, as seen in the Moderna COVID-19 vaccine.[4][5] The precise molar ratio of these lipids is a critical quality attribute (CQA) that influences the stability, size, and biological efficacy of the final nanoparticle.[17][18]

| Component | Lipid Type | Function | Molar Ratio (%) |

| SM-102 | Ionizable Cationic Lipid | Encapsulates mRNA and facilitates endosomal escape. | 50 |

| DSPC | Helper Lipid | Provides structural integrity to the nanoparticle.[1][4][17] | 10 |

| Cholesterol | Structural Lipid | Modulates membrane integrity and enhances particle stability.[3][4] | 38.5 |

| DMG-PEG 2000 | PEGylated Lipid | Forms a protective hydrophilic layer that prevents aggregation and prolongs circulation.[1][17] | 1.5 |

| Table references:[8][15][17] |

LNP Assembly via Microfluidic Mixing

The gold standard for producing consistent and scalable LNPs is through rapid microfluidic mixing.[19] This process involves mixing an ethanol phase containing the lipids with an acidic aqueous phase (e.g., citrate buffer, pH 4.0) containing the mRNA.[15][19] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the mRNA within the core.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. SM-102 - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. goodrx.com [goodrx.com]

- 6. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is SM-102? | BroadPharm [broadpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. caymanchem.com [caymanchem.com]

- 11. a2bchem.com [a2bchem.com]

- 12. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 13. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]

- 14. SM 102 Supplier | CAS 2089251-47-6 | SM102 | Tocris Bioscience [tocris.com]

- 15. biorxiv.org [biorxiv.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Apparent pKa of SM-102: A Critical Parameter in Lipid Nanoparticle Formulation for mRNA Delivery

Abstract

The advent of mRNA-based therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, rests upon the sophisticated design of their delivery vehicles: lipid nanoparticles (LNPs). At the heart of these formulations are ionizable cationic lipids, with SM-102 being a paramount example used in the Moderna vaccine.[1][2] The efficacy of SM-102-based LNPs is not merely a function of their composition but is critically governed by a fundamental physicochemical property: the apparent acid dissociation constant (pKa). This guide provides an in-depth exploration of the pKa of SM-102, elucidating its role as a molecular "pH-switch" that dictates every stage of the delivery process, from mRNA encapsulation and systemic stability to the decisive moment of endosomal escape and payload release. We will dissect the theoretical underpinnings, present validated experimental methodologies for its determination, and discuss the practical implications for LNP formulation and manufacturing, providing researchers with the foundational knowledge to harness this critical parameter for the development of next-generation nucleic acid therapeutics.

The Physicochemical Rationale: Why Apparent pKa Dictates LNP Function

The success of an ionizable lipid in an LNP delivery system is defined by its ability to exist in distinct charge states at different biological pH environments. The apparent pKa is the pH at which 50% of the ionizable lipids within the nanoparticle are in their protonated (positively charged) state.[3][4] For SM-102, this value is approximately 6.68-6.75 , a figure that is not arbitrary but is the result of meticulous chemical design to optimize the delivery process.[3][5][6]

This pKa value endows the LNP with a pH-responsive character, allowing it to navigate a series of biological checkpoints:

-

Acidic Formulation Environment (pH ~4.0): During the manufacturing process, which often involves the microfluidic mixing of lipids in an ethanol phase with mRNA in an acidic aqueous buffer (e.g., citrate buffer pH 4.0), the pH is well below SM-102's pKa.[7][8] Consequently, the tertiary amine headgroup of SM-102 is fully protonated, conferring a strong positive charge to the lipid. This electrostatic attraction is the driving force for the complexation and efficient encapsulation of the negatively charged phosphate backbone of the mRNA cargo.[9][10]

-

Neutral Physiological Environment (pH ~7.4): Upon entering the bloodstream, the LNP is exposed to a physiological pH of approximately 7.4. This is above SM-102's pKa, causing its amine group to be deprotonated and rendering the LNP surface nearly neutral.[11] This neutrality is a critical design feature that minimizes non-specific interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and prolonging circulation time.[2][11]

-

Acidifying Endosomal Environment (pH 7.4 → ~5.0): After being engulfed by a target cell through endocytosis, the LNP is trafficked into an endosome.[1] As the endosome matures, proton pumps actively lower its internal pH.[11][12] As the pH drops below the LNP's apparent pKa, SM-102 becomes reprotonated, and the nanoparticle surface regains a strong positive charge. This charge reversal is the trigger for endosomal escape.[13][14]

Table 1: Optimal Apparent pKa Ranges for LNP-mediated RNA Delivery

| Therapeutic Application | Target Tissue/Route | Optimal Apparent pKa Range | Rationale |

| siRNA Delivery | Hepatic (Liver) | 6.2 - 6.4 | Balances stability with effective endosomal escape in hepatocytes.[3] |

| mRNA Vaccines | Intramuscular (IM) | 6.6 - 6.9 | Maximizes immunogenicity and protein expression upon IM administration.[3] |

As shown, the pKa of SM-102 (~6.7) is ideally situated within the optimal range for mRNA vaccines, highlighting its tailored design for this specific application.

The Endosomal Escape Mechanism: pKa in Action

Endosomal escape is the single greatest barrier to the intracellular delivery of nucleic acids.[15] The genius of the LNP system lies in its ability to overcome this barrier using a pKa-driven mechanism.

After the LNP enters the cell via endocytosis, the following cascade occurs:

-

Endosomal Acidification: The cell's natural machinery begins to acidify the endosomal lumen, dropping the pH from ~7.4 to as low as 5.0.[12]

-

SM-102 Protonation: As the pH crosses the pKa of SM-102, its tertiary amine headgroups rapidly become protonated.

-

Membrane Interaction: The now positively charged LNP surface develops a strong electrostatic attraction to the anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[13]

-

Membrane Disruption & Fusion: This interaction is believed to induce a structural rearrangement in the lipid packing. The cone-like shape of the protonated SM-102 lipid promotes a transition from a stable lipid bilayer (lamellar phase) to a non-bilayer, fusogenic inverted hexagonal (HII) phase.[2][16] This structural disruption destabilizes the endosomal membrane, leading to fusion and the formation of a pore through which the mRNA payload is released into the cytoplasm, where it can be translated by ribosomes.[13][14][16]

Experimental Determination of Apparent pKa: The TNS Assay

Measuring the apparent pKa is a critical quality control step in LNP development. The most widely accepted method is a fluorescence-based titration assay using the probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[17][18][19]

Principle: TNS is a hydrophobic anion that exhibits low fluorescence in aqueous environments but becomes highly fluorescent when it partitions into a hydrophobic environment, such as a lipid membrane.[19] Its binding to the LNP surface is driven by electrostatic interaction with the protonated, positively charged ionizable lipids. Therefore, the fluorescence intensity of TNS is directly proportional to the degree of ionization of SM-102 in the LNP. By measuring this fluorescence across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximal fluorescence is achieved.[4][18][19]

Detailed Experimental Protocol: TNS Assay

This protocol is a representative workflow. Optimization of lipid and TNS concentrations may be required for specific formulations.

3.1.1 Materials and Reagents

-

LNP Formulation Sample (containing SM-102)

-

TNS Stock Solution: 5 mM TNS in DMSO.

-

Titration Buffers: A series of buffers covering a pH range from ~3.0 to 9.0 (e.g., 20 mM citrate, 20 mM phosphate, 20 mM Tris), each containing 150 mM NaCl.[18]

-

96-well black, clear-bottom microplate.

3.1.2 Instrumentation

-

Fluorescence Plate Reader with excitation at ~320 nm and emission detection at ~450 nm.[19]

3.1.3 Step-by-Step Procedure

-

Prepare Buffer Plate: In the 96-well plate, add 190 µL of each titration buffer to different wells, creating a pH gradient across the plate. Prepare each pH point in triplicate for statistical robustness.

-

Prepare TNS Working Solution: Dilute the 5 mM TNS stock solution in ultrapure water to a working concentration of 60 µM.

-

Prepare LNP Sample: Dilute the LNP formulation in ultrapure water to a final lipid concentration of approximately 0.5 mM.

-

Assay Reaction: To each well of the buffer plate, add 5 µL of the diluted LNP sample and 5 µL of the 60 µM TNS working solution. This results in a final volume of 200 µL with final concentrations of ~12.5 µM lipid and 1.5 µM TNS.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity on the plate reader (Excitation: 320 nm, Emission: 450 nm).

3.1.4 Data Analysis and Interpretation

-

Data Normalization: For each pH value, average the triplicate fluorescence readings. Subtract the background fluorescence (from a well with buffer and TNS but no LNP). Normalize the data by setting the highest fluorescence value (at the lowest pH) to 100% and the lowest value (at the highest pH) to 0%.

-

Plotting: Plot the normalized fluorescence intensity (%) versus pH.

-

Curve Fitting: Fit the data to a four-parameter sigmoidal dose-response (variable slope) equation.

-

pKa Determination: The apparent pKa is the pH value that corresponds to 50% of the maximal fluorescence intensity on the fitted curve.[18]

Practical Implications in LNP Formulation & Manufacturing

Understanding and controlling the pKa of SM-102 is not just an academic exercise; it is fundamental to the successful, scalable, and reproducible manufacturing of LNP therapeutics.

-

pH Control During Self-Assembly: The use of a low pH aqueous buffer (e.g., pH 4.0) during microfluidic mixing is a deliberate choice to ensure SM-102 is in its cationic state, which is essential for high encapsulation efficiency of the mRNA.[8][20] The flow rate ratio (FRR) between the aqueous and organic phases is another parameter that can be tuned to control particle size.[21]

-

Downstream Processing for In Vivo Suitability: Following initial formulation, a crucial step is the removal of the organic solvent (ethanol) and the exchange of the acidic buffer with a physiological buffer (pH 7.4), typically via dialysis or tangential flow filtration (TFF).[8][22] This step is what "arms" the LNP for its in vivo journey by neutralizing its surface charge.

-

pKa as a Critical Quality Attribute (CQA): The apparent pKa is a robust indicator of an LNP's potential biological activity.[23] Any significant deviation in the pKa from the target value (e.g., ~6.7 for SM-102) can signal issues with the lipid components, their ratios, or the overall particle structure. Therefore, the TNS assay is an indispensable tool for quality control, batch release testing, and stability studies.

Conclusion

The ionizable lipid SM-102 is a cornerstone of modern mRNA delivery platforms. Its functionality is inextricably linked to its apparent pKa of approximately 6.7, a value precisely engineered to orchestrate the complex process of intracellular delivery. This pKa acts as a sophisticated pH-dependent switch, enabling efficient mRNA encapsulation at low pH, ensuring systemic stability at neutral pH, and triggering rapid endosomal escape upon cellular uptake and acidification. The ability to reliably measure this parameter using techniques like the TNS assay is fundamental to both the rational design of novel LNP systems and the robust manufacturing of existing ones. For any researcher or drug developer in the field of nucleic acid therapeutics, a thorough understanding and precise control of the ionizable lipid's pKa is not just a requirement—it is the key to unlocking the full therapeutic potential of this transformative technology.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. What is SM-102? | BroadPharm [broadpharm.com]

- 3. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 4. ozbiosciences.com [ozbiosciences.com]

- 5. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. insidetx.com [insidetx.com]

- 9. researchgate.net [researchgate.net]

- 10. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.chalmers.se [research.chalmers.se]

- 13. mdpi.com [mdpi.com]

- 14. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 17. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 18. dovepress.com [dovepress.com]

- 19. caymanchem.com [caymanchem.com]

- 20. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction between Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate and mRNA

<-3>

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a pivotal ionizable lipid in the development of messenger RNA (mRNA) therapeutics. Its unique pH-dependent properties are central to the effective encapsulation and intracellular delivery of mRNA. This guide provides a comprehensive technical overview of the molecular interactions between this lipid and mRNA, the formulation of lipid nanoparticles (LNPs), and the critical parameters governing their success as a delivery vehicle. We will delve into the physicochemical principles, present detailed experimental protocols, and offer insights into the rational design of LNP-mRNA systems for advanced therapeutic applications.

Section 1: The Central Role of Ionizable Lipids in mRNA Delivery

The advent of mRNA vaccines and therapeutics represents a paradigm shift in medicine.[1] The success of these novel treatments is intrinsically linked to the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront.[2][3] At the heart of these LNPs are ionizable lipids, such as this compound.[4][5][6][7][8]

These lipids are engineered to overcome the inherent challenges of delivering large, negatively charged mRNA molecules across the cell membrane.[9] Their defining characteristic is a pH-sensitive headgroup that allows for a charge-switch mechanism.[10][11]

-

During Formulation (Acidic pH): At a low pH (typically around 4.0), the tertiary amine group of the ionizable lipid becomes protonated, acquiring a positive charge.[12][13] This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of mRNA, driving the encapsulation of the mRNA cargo within the LNP core.[1][14]

-

In Circulation (Physiological pH): Upon entering the bloodstream, where the pH is approximately 7.4, the ionizable lipid becomes deprotonated and largely neutral.[12][15] This neutrality is crucial for minimizing non-specific interactions with blood components and cell surfaces, thereby reducing toxicity and prolonging circulation time.

-

Inside the Cell (Endosomal Acidification): After being taken up by a cell through endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment triggers the re-protonation of the ionizable lipid, leading to a net positive charge within the LNP.[16] This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.[17][18]

Diagram 1: The pH-Driven Mechanism of LNP-mRNA Interaction

Caption: The pH-dependent lifecycle of an LNP-mRNA therapeutic from formulation to intracellular release.

Section 2: Critical Formulation and Physicochemical Parameters

The efficacy of an LNP-mRNA formulation is dictated by a set of critical physicochemical properties. Careful control over these parameters during formulation is essential for creating a stable, effective, and safe therapeutic agent.

The N/P Ratio: A Balancing Act

The N/P ratio is the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate groups (P) in the mRNA backbone.[19][20] This ratio is a critical determinant of LNP properties:

-

Encapsulation Efficiency: An optimal N/P ratio, typically between 3 and 6, ensures sufficient positive charges to effectively neutralize and condense the negatively charged mRNA, leading to high encapsulation efficiency.[19][21]

-

Particle Size and Stability: The N/P ratio significantly influences the size and stability of the LNPs.[19] Sub-optimal ratios can lead to larger, less stable particles.

-

Transfection Efficiency and Cytotoxicity: A higher N/P ratio can enhance interaction with negatively charged cell membranes, potentially increasing transfection efficiency. However, an excessive N/P ratio can also lead to increased cytotoxicity.[19]

LNP Composition: A Multi-Component System

LNPs are typically composed of four key lipid components, each with a specific function:[22][23]

-

Ionizable Lipid: As discussed, this is the key component for mRNA encapsulation and endosomal escape.

-

Helper Lipid (e.g., DSPC, DOPE): These phospholipids provide structural integrity to the LNP.[10]

-

Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to create a hydrophilic shield on the surface of the LNP. This PEG layer prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.

Table 1: Typical Physicochemical Characteristics of Optimized LNP-mRNA Formulations

| Parameter | Typical Range | Importance |

| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution, cellular uptake, and immunogenicity. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential (at pH 7.4) | Near-neutral | Minimizes non-specific interactions and toxicity. |

| mRNA Encapsulation Efficiency | > 90% | Ensures a high payload of the therapeutic agent. |

Section 3: Experimental Workflow: From Formulation to Characterization

The reproducible production and thorough characterization of LNP-mRNA formulations are paramount for both research and clinical applications.[24][25]

LNP Formulation via Microfluidics

Microfluidic mixing is a state-of-the-art method for producing LNPs with controlled and uniform characteristics.[22] This technique involves the rapid and controlled mixing of a lipid-containing ethanol stream with an mRNA-containing aqueous acidic buffer stream within a microfluidic chip.[1] The rapid change in solvent polarity triggers the self-assembly of the lipids and mRNA into nanoparticles.

Diagram 2: Microfluidic Formulation of LNP-mRNA

Caption: A streamlined workflow for the production of LNP-mRNA using microfluidics.

Essential Characterization Techniques

A suite of analytical techniques is employed to ensure the quality and consistency of LNP-mRNA formulations.[26][27][28][29]

3.2.1. Particle Size and Polydispersity

-

Technique: Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs. These fluctuations are then correlated to the particle size distribution.

-

Protocol:

-

Dilute the LNP sample in an appropriate buffer (e.g., PBS).

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

The instrument software calculates the average hydrodynamic diameter and the Polydispersity Index (PDI).

-

3.2.2. Zeta Potential

-

Technique: Laser Doppler Velocimetry (LDV)

-

Principle: An electric field is applied across the LNP sample, causing the charged particles to move. The velocity of this movement is measured and used to calculate the zeta potential, a measure of the surface charge.

-

Protocol:

-

Dilute the LNP sample in a low ionic strength buffer.

-

Inject the sample into a specialized zeta potential cell.

-

The instrument measures the electrophoretic mobility and calculates the zeta potential.

-

3.2.3. mRNA Encapsulation Efficiency

-

Technique: RiboGreen Assay

-

Principle: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

-

Protocol:

-

Prepare two sets of LNP samples.

-

To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the mRNA (total mRNA). The other set remains intact (free mRNA).

-

Add RiboGreen reagent to both sets and measure the fluorescence.

-

Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100.[30]

-

Section 4: Future Directions and Conclusion

The interaction between this compound and mRNA is a cornerstone of modern nucleic acid-based therapies. A deep understanding of the underlying physicochemical principles is crucial for the rational design and optimization of LNP-mRNA formulations. Future research will likely focus on the development of novel ionizable lipids with enhanced efficacy and safety profiles, as well as on elucidating the intricate details of LNP-cell interactions and endosomal escape mechanisms. The continued refinement of formulation and characterization techniques will be instrumental in advancing the next generation of mRNA medicines.

References

- 1. biomol.com [biomol.com]

- 2. Lipid Nanoparticles: A Complete Guide (2025) [marketsandmarkets.com]

- 3. susupport.com [susupport.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Elex Biotech LLC [elexbiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Delchimica [delchimica.com]

- 8. This compound | 2714482-26-3 | BroadPharm [broadpharm.com]

- 9. youtube.com [youtube.com]

- 10. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 11. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixbiotech.com [helixbiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction Kinetics of Individual mRNA-Containing Lipid Nanoparticles with an Endosomal Membrane Mimic: Dependence on pH, Protein Corona Formation, and Lipoprotein Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]

- 20. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]

- 21. static.igem.wiki [static.igem.wiki]

- 22. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 23. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 24. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 25. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]

- 26. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. biorxiv.org [biorxiv.org]

- 29. precigenome.com [precigenome.com]

- 30. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Cationic Lipid SM-102 in Lipid Nanoparticle-Mediated mRNA Delivery: A Technical Guide

Introduction: The Dawn of a New Therapeutic Era

The rapid development and deployment of mRNA vaccines against COVID-19 marked a watershed moment in modern medicine, largely enabled by a sophisticated drug delivery system: the lipid nanoparticle (LNP).[1] These LNPs are meticulously engineered vehicles designed to protect the fragile mRNA molecule and facilitate its entry into target cells.[2] At the heart of this technology lies a class of molecules known as ionizable cationic lipids, with SM-102 being a prominent example used in the Moderna COVID-19 vaccine.[2][3] This guide provides an in-depth technical exploration of SM-102's function, the principles of LNP formulation, and the critical methodologies for their characterization, aimed at researchers, scientists, and professionals in drug development.

Part 1: The Core of the Matter - Understanding SM-102

SM-102 is a synthetic amino lipid that is fundamental to the success of mRNA-LNP therapeutics.[2] Its structure, featuring a tertiary amine head group and lipid tails, is key to its pH-dependent behavior, which is the cornerstone of its function.[3]

The pH-Responsive Nature of SM-102: A Tale of Two Environments

The defining characteristic of SM-102 is its ionizable nature.[4] It is designed to have a specific pKa, the pH at which it is 50% ionized. The apparent pKa of SM-102-containing LNPs is approximately 6.7.[5] This precise tuning allows SM-102 to exhibit different charge states in different biological environments, a critical feature for both mRNA encapsulation and its subsequent release.[6][7]

-

During Formulation (Acidic pH): LNP formulation occurs at an acidic pH (typically around 4.0).[8][9] In this environment, the tertiary amine group of SM-102 becomes protonated, acquiring a positive charge.[2][6] This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate backbone of mRNA, enabling high encapsulation efficiency.[2][10]

-

In Circulation (Physiological pH): Once administered, the LNPs enter the bloodstream, where the pH is approximately 7.4.[6] At this physiological pH, which is above its pKa, SM-102 is predominantly in a neutral state.[2][3] This near-neutral surface charge is advantageous as it minimizes non-specific interactions with anionic cell membranes and serum proteins, reducing potential toxicity and increasing circulation time.[3][11]

-

Inside the Endosome (Acidic pH): After being taken up by cells via endocytosis, the LNP is trafficked into endosomes, where the internal environment becomes progressively more acidic (pH 5.5-6.5).[6][12] Here, SM-102 again becomes protonated and positively charged.[13] This charge reversal is the trigger for the final and most critical step: endosomal escape.

The following diagram illustrates the pH-dependent charge state of SM-102.

Caption: pH-dependent protonation state of SM-102.

Mechanism of Endosomal Escape: The Key to Cytosolic Delivery

For the mRNA to be translated into a protein by the cell's machinery, it must be released from the endosome into the cytoplasm.[10] This process, known as endosomal escape, is a major barrier for intracellular drug delivery.[14] The protonation of SM-102 within the acidic endosome is the critical trigger for this event.[13]

The positively charged SM-102 molecules interact with negatively charged lipids present in the endosomal membrane.[13] This interaction is believed to induce a structural rearrangement of the LNP, promoting a transition from a bilayer structure to a non-bilayer, inverted hexagonal phase.[3][13] This structural change disrupts the integrity of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm.[13][15]

Part 2: The Formulation of SM-102 Lipid Nanoparticles

The creation of effective mRNA-LNPs is a multi-component endeavor. While SM-102 is the star player, a supporting cast of other lipids is essential for the particle's structure, stability, and overall function.[1] A typical formulation, such as that used in the Moderna vaccine, consists of four key lipid components.[16][17]

| Lipid Component | Example | Molar Ratio (%) | Primary Function |

| Ionizable Cationic Lipid | SM-102 | 50 | mRNA encapsulation, endosomal escape.[10][17] |

| Phospholipid | DSPC | 10 | Structural integrity, aids in forming the lipid bilayer.[16][17] |

| Cholesterol | Cholesterol | 38.5 | LNP stability, membrane fluidity, facilitates endosomal escape.[14][16][17] |

| PEGylated Lipid | DMG-PEG2000 | 1.5 | Forms a protective hydrophilic layer, enhances circulation time, controls particle size.[4][16][17] |

Table 1: Typical components and molar ratios for SM-102 based LNPs.[17]

The Role of Helper Lipids

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): This neutral "helper" phospholipid provides structural support to the LNP, contributing to the formation of a stable lipid bilayer that encapsulates the mRNA core.[4][16]

-

Cholesterol: A ubiquitous component of biological membranes, cholesterol intercalates within the lipid layer, modulating its fluidity and stability.[16] It plays a crucial role in enhancing the fusogenic properties of the LNP, thereby aiding in the endosomal escape process.[14]

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000): This lipid is conjugated to polyethylene glycol (PEG), a hydrophilic polymer.[17] During LNP self-assembly, the PEGylated lipids situate on the surface, creating a "stealth" layer that shields the nanoparticle from the immune system and reduces clearance, thus prolonging its circulation time.[4] It also plays a role in controlling the final size of the nanoparticles during formulation.

The following diagram illustrates the self-assembly of an SM-102 LNP.

Caption: LNP self-assembly via microfluidic mixing.

Part 3: Experimental Workflow - Synthesis and Characterization

The production of LNPs with consistent and desirable characteristics requires a controlled and reproducible manufacturing process. Microfluidic mixing has emerged as the gold standard for this purpose.[18][19]

Protocol: LNP Synthesis via Microfluidic Mixing

1. Solution Preparation:

- Aqueous Phase: Dissolve the mRNA payload in an acidic buffer (e.g., 25-50 mM citrate buffer, pH 4.0).[8][9] The acidic pH is critical for protonating the ionizable lipid.

- Organic Phase: Dissolve the lipids (SM-102, DSPC, Cholesterol, and DMG-PEG2000) in absolute ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[17][19] Ensure all lipids are fully dissolved, gently heating if necessary.[19][20]

2. Microfluidic Mixing:

- Load the aqueous and organic phases into separate syringes.

- Use a microfluidic mixing device (e.g., NanoAssemblr, PNI Ignite) to rapidly mix the two streams at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[19]

- The rapid mixing reduces the polarity of the solvent, causing the lipids to precipitate and self-assemble around the mRNA, forming the LNPs.[18]

3. Downstream Processing (Purification):

- The resulting LNP solution contains ethanol, which must be removed. Dialysis is a common method for purification.[19]

- Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) overnight using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).[8][19] This step removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs.

- The purified LNPs can be concentrated and sterile-filtered (0.22 µm filter) if required.[20]

Critical Quality Attributes (CQAs) and Characterization

To ensure the safety, efficacy, and reproducibility of LNP formulations, a set of CQAs must be rigorously evaluated.[21]

| Attribute | Typical Range | Measurement Technique(s) | Significance |

| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS)[22][23] | Affects biodistribution, cellular uptake, and immunogenicity.[22] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[22][23] | Measures the uniformity of the particle size distribution. Low PDI indicates a homogenous population.[24] |

| Zeta Potential | Near-neutral (-5 to +5 mV) | Electrophoretic Light Scattering (ELS)[22][25] | Indicates surface charge and stability. Near-neutral charge at physiological pH is desired.[22] |

| Encapsulation Efficiency | > 90% | Fluorescence Assay (e.g., RiboGreen)[9][23] | Quantifies the percentage of mRNA successfully encapsulated within the LNPs.[23] |

| mRNA Integrity | High | Automated Gel Electrophoresis (AGE)[23] | Ensures the mRNA payload has not been degraded during the formulation process.[23] |

Table 2: Critical Quality Attributes for SM-102 LNPs.

Protocol: Characterization Techniques

1. Size and PDI Measurement (DLS):

- Dilute the LNP sample in PBS (pH 7.4).

- Use a DLS instrument (e.g., Zetasizer) to measure the fluctuations in scattered light caused by the Brownian motion of the nanoparticles.[22]

- The instrument's software calculates the hydrodynamic diameter (size) and the PDI.[]

2. Zeta Potential Measurement (ELS):

- Dilute the LNP sample in an appropriate buffer.

- An electric field is applied across the sample, causing the charged particles to move.[24]

- The velocity of this movement is measured by laser Doppler electrophoresis to determine the zeta potential.[]

3. Encapsulation Efficiency (RiboGreen Assay):

- This assay uses a dye that fluoresces upon binding to nucleic acids.

- Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) that disrupts the LNPs.

- The fluorescence before lysis represents unencapsulated mRNA. The fluorescence after lysis represents total mRNA.

- Encapsulation Efficiency (%) = (1 - (Fluorescence before lysis / Fluorescence after lysis)) * 100.[9]

Conclusion: A Keystone Technology with a Bright Future

The ionizable cationic lipid SM-102 is a marvel of rational drug delivery design. Its pH-responsive nature is the linchpin that enables both the stable encapsulation of mRNA and its efficient release into the cytoplasm of target cells. Understanding the intricate interplay between SM-102 and its helper lipid components, coupled with a robust and well-characterized formulation process, is paramount for the development of the next generation of mRNA-based therapeutics and vaccines. As research continues to refine LNP design, the foundational principles established with lipids like SM-102 will undoubtedly continue to guide the field toward safer and more potent genetic medicines.

References

- 1. mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SM-102 - Wikipedia [en.wikipedia.org]

- 3. What is SM-102? | BroadPharm [broadpharm.com]

- 4. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 5. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00084J [pubs.rsc.org]

- 16. coronavirus.medium.com [coronavirus.medium.com]

- 17. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. insidetx.com [insidetx.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 22. barnett-technical.com [barnett-technical.com]

- 23. blog.curapath.com [blog.curapath.com]

- 24. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 25. chromatographyonline.com [chromatographyonline.com]

The Rise of SM-102: A Technical Guide to a Keystone Ionizable Lipid in mRNA Delivery

Abstract

The advent of messenger RNA (mRNA) therapeutics, particularly exemplified by the rapid development and deployment of COVID-19 vaccines, has been intrinsically linked to the innovation in their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and ferrying delicate mRNA payloads into target cells. At the heart of these LNPs lies a critical component: the ionizable lipid. This technical guide provides an in-depth exploration of SM-102, a pivotal ionizable lipid that has been instrumental in the clinical success of mRNA-based therapies. We will dissect its discovery, the rationale behind its molecular design, its synthesis, and its formulation into LNPs. Furthermore, this guide will offer detailed protocols for the formulation and characterization of SM-102 LNPs and delve into the biophysical mechanisms that underpin its efficacy in mediating potent gene delivery.

The Genesis of SM-102: A Tale of Rational Design

The development of SM-102 was not a matter of serendipity but rather the culmination of a systematic and rational design process aimed at overcoming the challenges of in vivo mRNA delivery. Early cationic lipids, while effective at complexing with negatively charged nucleic acids, were often associated with toxicity and rapid clearance from circulation. The innovation of ionizable lipids, which possess a pH-dependent charge, marked a paradigm shift in the field.

The core design principle behind SM-102 and other similar ionizable lipids is the incorporation of a tertiary amine headgroup with a precisely tuned pKa. This allows the lipid to be near-neutral at physiological pH (around 7.4), minimizing non-specific interactions with cell membranes and blood components, thereby enhancing biocompatibility and circulation time.[1] However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine group becomes protonated, conferring a positive charge to the lipid.[2] This charge reversal is the linchpin of its mechanism of action, facilitating the release of the mRNA payload into the cytoplasm.

SM-102, with a pKa of approximately 6.68, is optimally designed for this pH-triggered activation.[3] Its molecular structure, heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, features a branched lipid tail and ester bonds, which contribute to its biodegradability and favorable safety profile.[2][4] The ester linkages are susceptible to hydrolysis by endogenous esterases, leading to the breakdown of the lipid into smaller, readily cleared components, thus mitigating the risk of long-term lipid accumulation and associated toxicities.[2]

Physicochemical Properties of SM-102

A thorough understanding of the physicochemical properties of SM-102 is paramount for its effective application in LNP formulations.

| Property | Value | Reference(s) |

| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [1][2] |

| CAS Number | 2089251-47-6 | [2] |

| Molecular Formula | C44H87NO5 | [1] |

| Molecular Weight | 710.18 g/mol | [1] |

| pKa | ~6.68 | [3] |

| Appearance | Colorless to yellowish oil | [2] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Forms a membrane in polar solvents. | [2] |

Synthesis of SM-102: A High-Level Overview

The synthesis of SM-102, while a multi-step process, is designed for scalability and purity. The initial description of its preparation was detailed in a patent application by Moderna.[5] A generalized synthetic route is depicted below. The final crucial step involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[5]

Caption: Generalized synthetic pathway for SM-102.

Formulation of SM-102 Lipid Nanoparticles for mRNA Delivery

The formulation of SM-102 into LNPs is a critical step that dictates the efficacy and safety of the final mRNA therapeutic. These nanoparticles are typically composed of four key lipid components, each with a specific function.

A widely adopted method for LNP formulation is microfluidic mixing, which allows for rapid and controlled self-assembly of the lipid components with the mRNA payload.[6]

Components of a Typical SM-102 LNP Formulation

| Component | Example | Molar Ratio (%) | Function | Reference(s) |

| Ionizable Lipid | SM-102 | 50 | Encapsulates mRNA and facilitates endosomal escape. | [7][8] |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Provides structural integrity to the LNP. | [7][8] |

| Sterol | Cholesterol | 38.5 | Modulates membrane fluidity and stability. | [7][8] |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | Forms a hydrophilic corona that prevents aggregation and opsonization, increasing circulation time. | [7][8] |

Step-by-Step Protocol for Microfluidic-Based SM-102 LNP Formulation

This protocol provides a general framework for the laboratory-scale formulation of SM-102 LNPs encapsulating mRNA using a microfluidic device.

Materials:

-

SM-102

-

DSPC

-

Cholesterol

-

DMG-PEG2000

-

Absolute Ethanol (RNase-free)

-

mRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device and syringe pumps

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[7][8]

-

The total lipid concentration in the ethanolic solution is typically in the range of 5-20 mg/mL.

-

Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required.[7]

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA to the desired concentration in the low pH buffer. The concentration will depend on the target lipid-to-mRNA ratio.

-

A common nitrogen-to-phosphate (N/P) ratio used is around 6.[7] The N/P ratio is the molar ratio of the ionizable nitrogen atoms in SM-102 to the phosphate groups in the mRNA backbone.

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid stock solution and the mRNA solution into separate syringes and place them on the syringe pumps.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[7]

-

Set the total flow rate (TFR), which can influence the final particle size. A TFR of 12 mL/min is a common starting point.[9]

-

Initiate the flow and collect the resulting LNP suspension. The solution should appear as a milky white suspension.

-

-

Downstream Processing (Purification):

-

To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[7]

-

The buffer exchange will also raise the pH, neutralizing the surface charge of the LNPs.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Caption: Workflow for SM-102 LNP formulation.

Characterization of SM-102 LNPs: Ensuring Quality and Consistency

Thorough characterization of the formulated LNPs is essential to ensure their quality, reproducibility, and in vivo performance.

Size and Polydispersity Index (PDI)

-

Technique: Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are then correlated to the particle size. The PDI is a measure of the heterogeneity of particle sizes in the sample.

-

Protocol:

-

Data Interpretation: For in vivo applications, a Z-average diameter of 80-120 nm and a PDI below 0.2 are generally considered desirable.[11]

Zeta Potential

-

Technique: Laser Doppler Electrophoresis (LDE)

-

Principle: LDE measures the velocity of charged particles in an electric field. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge of the nanoparticles.

-

Protocol:

-

Dilute the LNP sample in an appropriate low-ionic-strength buffer or deionized water.

-

Perform the measurement according to the instrument's instructions.

-

-

Data Interpretation: At physiological pH, SM-102 LNPs should have a near-neutral or slightly negative zeta potential.

mRNA Encapsulation Efficiency

-

Technique: Quant-iT RiboGreen Assay

-

Principle: This fluorescence-based assay utilizes a dye (RiboGreen) that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

-

Protocol:

-

Prepare a standard curve of known mRNA concentrations.

-

In a 96-well plate, prepare two sets of LNP samples: one with and one without a lysing agent (e.g., 2% Triton X-100).[12]

-

Add the RiboGreen working solution to all wells.[13]

-

Incubate for a short period, protected from light.[14]

-

Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.[13]

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

-

Data Interpretation: High encapsulation efficiencies (>90%) are desirable for maximizing the delivery of the mRNA payload.

Mechanism of Action: The Journey of an SM-102 LNP

The efficacy of SM-102 LNPs in gene delivery is attributed to a well-orchestrated series of events that ensure the mRNA payload reaches the cytoplasm of the target cell.

Caption: Mechanism of action of SM-102 LNPs.

-

Cellular Uptake: LNPs are taken up by cells primarily through receptor-mediated endocytosis.[5]

-

Endosomal Escape: As the endosome matures and its internal pH drops, the tertiary amine of SM-102 becomes protonated. This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce the formation of non-bilayer lipid phases, such as cone-shaped ion pairs, which destabilize the endosomal membrane and lead to the release of the mRNA into the cytoplasm.[2]

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the host cell's ribosomes, leading to the production of the encoded protein.

In Vivo Performance: A Comparative Perspective

The ultimate validation of an ionizable lipid lies in its in vivo performance. SM-102 has demonstrated robust in vivo efficacy, leading to high levels of protein expression. Comparative studies have shown that SM-102 LNPs are highly potent, often outperforming or performing on par with other leading ionizable lipids.

| Ionizable Lipid | Key In Vivo Findings | Reference(s) |

| SM-102 | - High levels of protein expression following intramuscular and intravenous administration.- Induces a potent immune response when used in mRNA vaccines. | [11][15] |

| ALC-0315 | - Comparable protein expression to SM-102 at the injection site.- May exhibit higher liver expression than SM-102. | [11][16] |

| DLin-MC3-DMA | - Generally shows lower protein expression compared to SM-102 and ALC-0315 in some studies. | [11][16] |

Conclusion and Future Outlook

SM-102 has undeniably been a cornerstone in the success of mRNA therapeutics, providing a safe and effective solution for in vivo gene delivery. Its rational design, characterized by a pH-responsive charge and biodegradability, has set a high benchmark in the field of lipid-based drug delivery. The in-depth understanding of its properties, formulation, and mechanism of action, as outlined in this guide, provides researchers with the foundational knowledge to not only utilize SM-102 effectively but also to inspire the design of next-generation ionizable lipids with even greater potency and specificity. As the field of mRNA therapeutics continues to expand into new disease areas, the principles learned from the development and application of SM-102 will undoubtedly continue to shape the future of genetic medicine.

References

- 1. SM-102 | C44H87NO5 | CID 126697616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is SM-102? | BroadPharm [broadpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. SM-102 |CAS:2089251-47-6 Probechem Biochemicals [probechem.com]

- 5. SM-102 - Wikipedia [en.wikipedia.org]

- 6. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. insidetx.com [insidetx.com]

- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Analytical Method Development: SOP for DLS Method for Nanoparticle Size Analysis – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 12. static.igem.wiki [static.igem.wiki]

- 13. abpbio.com [abpbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Cell: A Senior Application Scientist's Guide to the Core Principles of SM-102 Mediated Transfection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Therapeutic Era

The advent of messenger RNA (mRNA) therapeutics, most notably highlighted by the rapid development of COVID-19 vaccines, has revolutionized the landscape of medicine. At the heart of this revolution lies a critical enabling technology: the lipid nanoparticle (LNP). LNPs are sophisticated delivery vehicles designed to protect fragile mRNA molecules and ferry them into target cells. Among the key innovations in this field is the development of ionizable cationic lipids, and SM-102 has emerged as a clinical frontrunner, being a core component of the Moderna COVID-19 vaccine[1][2].

This guide departs from rigid templates to provide a deep, mechanistic understanding of SM-102 mediated transfection. We will dissect the LNP architecture, illuminate the step-by-step journey of mRNA into the cell, and establish the foundational principles for rational formulation design. This is not just a protocol; it is a causal explanation of a self-validating system, designed to empower researchers to harness the full potential of this transformative technology.

Chapter 1: The Architecture of an SM-102 Lipid Nanoparticle

An SM-102 LNP is not a simple lipid bubble but a precisely engineered multi-component system. Each lipid serves a distinct and synergistic function to ensure stability, efficient encapsulation, and successful intracellular delivery[3][4]. The four foundational components are the ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.

The Engine: SM-102, The Ionizable Cationic Lipid

SM-102 is the workhorse of the LNP, responsible for both encapsulating the mRNA and facilitating its release into the cytoplasm. It is an ionizable amino lipid, meaning its charge is dependent on the pH of its environment[1][2].

-

At Physiological pH (~7.4): In the bloodstream, SM-102 is nearly neutral. This "stealth" characteristic is vital for minimizing interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and improving biocompatibility[2][].

-

At Acidic pH (~4.0-6.0): During formulation and within the cellular endosome, the tertiary amine group of SM-102 becomes protonated, conferring a positive charge[1][2]. This charge-switching behavior is the key to its function.

The pH at which 50% of the lipid is ionized is known as its apparent pKa, a parameter of paramount importance for transfection efficiency[6][7]. For effective delivery, the pKa must be low enough to ensure neutrality in circulation but high enough to enable protonation in the acidifying endosome. Most successful ionizable lipids for LNP formulations have a pKa between 6.0 and 7.0[8][9][10]. The reported pKa for SM-102 containing LNPs is approximately 6.7, placing it in this optimal range[7][8].

The Scaffold: DSPC and Cholesterol as "Helper Lipids"

While SM-102 is the engine, it requires a structural chassis. This is provided by two "helper lipids": 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol.

-

DSPC (Phospholipid): DSPC is a saturated phospholipid that primarily provides structural integrity to the nanoparticle[4][11]. Its cylindrical shape is well-suited to forming stable lipid bilayers[12]. In loaded LNPs, a portion of the DSPC and cholesterol is internalized, which is vital for the stable encapsulation of the nucleic acid cargo[13][14].

-

Cholesterol: Cholesterol is a crucial stabilizing agent. It intercalates between the other lipids, modulating the fluidity and packing of the lipid structure[4][15]. This enhances the stability of the LNP in circulation and can improve the efficiency of intracellular delivery[11][16].

The Shield: The PEGylated Lipid

The final component is a polyethylene glycol (PEG)-lipid conjugate. This lipid forms a hydrophilic, protective layer on the surface of the LNP[17].

-

Stability and Steric Hindrance: The PEG layer prevents the nanoparticles from aggregating and protects them from opsonization (tagging for destruction by the immune system), which extends their circulation time in the bloodstream[18][19][20].

-

The "PEG Dilemma": While beneficial for stability, the PEG shield can also hinder cellular uptake and endosomal escape[18]. Furthermore, repeated administration can lead to the production of anti-PEG antibodies, causing accelerated blood clearance (ABC) of subsequent doses[20][21]. The choice and density of the PEG-lipid are therefore a critical optimization parameter.

Data Presentation: LNP Component Summary

| Component | Example | Molar % (Moderna Vaccine) | Primary Function(s) |

| Ionizable Cationic Lipid | SM-102 | 50% | pH-dependent RNA encapsulation and endosomal release[1][4]. |

| Phospholipid | DSPC | 10% | Provides structural integrity and stability[4][13]. |

| Sterol | Cholesterol | 38.5% | Enhances LNP stability and membrane fluidity[4][11]. |

| PEGylated Lipid | DMG-PEG 2000 | 1.5% | Prevents aggregation, increases circulation time ("stealth")[4][18][20]. |

Table based on molar ratios reported in multiple sources[21][22][23].

Chapter 2: The Mechanism of Transfection: A Step-by-Step Journey

The process by which an SM-102 LNP delivers its mRNA payload is a multi-stage event, beginning with formulation and culminating in the release of mRNA into the cell's protein-synthesis machinery.

Step 1: Formulation and RNA Encapsulation

LNPs are typically formed using rapid mixing techniques, often involving a microfluidic device[][25]. A stream of lipids (including SM-102) dissolved in ethanol is rapidly mixed with an aqueous stream containing mRNA at a low pH (typically pH 4.0-5.0)[][26].

The acidic environment is critical:

-

SM-102's amine group becomes protonated (positively charged).

-

This positive charge allows it to form electrostatic complexes with the negatively charged phosphate backbone of the mRNA[][27].

-

As the ethanol is diluted, the hydrophobic lipids self-assemble around the mRNA-lipid complexes, with the helper lipids forming the bulk of the particle and the PEG-lipids decorating the surface[28]. This process efficiently encapsulates the mRNA, protecting it from degradation.

Step 2: Cellular Uptake via Endocytosis

Once in circulation (at pH 7.4), the LNP surface is nearly neutral, and it circulates until it reaches a target cell. The primary mechanism of cellular entry for LNPs is receptor-mediated endocytosis[1]. The LNP is engulfed by the cell membrane, trapping it within a membrane-bound vesicle called an endosome.

Step 3: The Critical Juncture - Endosomal Escape

This is the most significant barrier to successful transfection. The mRNA is useless if it remains trapped in the endosome, as it will eventually be degraded in the lysosome[29][30][31]. The ingenious design of SM-102 overcomes this barrier.

As the endosome matures, its internal environment becomes progressively more acidic (dropping from pH ~6.5 to ~5.0). This triggers the key event:

-

The drop in pH causes the widespread protonation of the SM-102 molecules within the LNP, giving the particle a strong positive charge[2][].

-

These newly positive SM-102 lipids are thought to interact with negatively charged (anionic) lipids on the inner leaflet of the endosomal membrane[32].

-

This interaction disrupts the integrity of the endosomal membrane. While the precise mechanism is still an area of active research, leading theories suggest the formation of non-bilayer lipid phases that promote membrane fusion or destabilization, ultimately allowing the mRNA cargo to escape into the cytoplasm[2][32][33]. A more recent model, the vesicle budding-and-collapse (VBC) mechanism, has also been proposed as a key pathway for endosomal escape[29][30][31].

Once in the cytoplasm, the mRNA is free to engage with ribosomes and begin the process of translation, producing the protein of interest.

Mandatory Visualization: Mechanism of SM-102 Mediated Transfection

Caption: The journey of an SM-102 LNP from circulation to cytoplasmic mRNA release.

Chapter 3: Experimental Protocol: Formulation and Characterization of SM-102 LNPs

This protocol outlines a standard method for producing mRNA-loaded LNPs using a microfluidic mixing platform. The causality behind this choice is control and reproducibility; microfluidic mixing provides rapid, laminar flow that ensures the formation of uniform, highly encapsulated nanoparticles[25].

Materials and Reagents

-

Lipids: SM-102, DSPC, Cholesterol, DMG-PEG 2000 (or other PEG-lipid).

-

Solvent: 200-proof, molecular biology grade Ethanol.

-

Aqueous Buffer: 50 mM Citrate or Acetate buffer, pH 4.0.

-

Payload: mRNA of interest, diluted in the aqueous buffer.

-

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Equipment: Microfluidic mixing instrument (e.g., NanoAssemblr), dialysis cassettes (e.g., 10 kDa MWCO), Dynamic Light Scattering (DLS) instrument.

Preparation of Stock Solutions

Causality Note: Working in an RNase-free environment is paramount to prevent degradation of the mRNA payload.

-

Lipid-Ethanol Phase:

-

Allow all lipids to warm to room temperature for at least 20 minutes before opening vials to prevent condensation[26].

-

Prepare individual stock solutions of each lipid in ethanol if not already done. Ensure lipids are fully dissolved; gentle heating or sonication may be required[34].

-

In a sterile glass vial, combine the lipids in the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid)[21][22].

-

Add ethanol to achieve the desired final total lipid concentration (e.g., 10-25 mg/mL). Vortex thoroughly to create a homogenous lipid mixture.

-

-

mRNA-Aqueous Phase:

LNP Formulation via Microfluidic Mixing

-

System Priming: Prime the microfluidic instrument channels with ethanol and the aqueous buffer according to the manufacturer's instructions to remove air and equilibrate the system[25].

-

Loading: Load the prepared lipid-ethanol phase into a syringe for the 'Organic' inlet and the mRNA-aqueous phase into a syringe for the 'Aqueous' inlet.

-

Mixing: Set the instrument parameters. Key parameters are:

-

Flow Rate Ratio (FRR): The ratio of aqueous to organic phase flow. A 3:1 ratio is standard[26].

-

Total Flow Rate (TFR): The combined speed of the two streams. This can influence particle size.

-

-

Execution: Run the program. The two streams will converge in the microfluidic cartridge, inducing rapid self-assembly of the LNPs. Collect the milky-white output solution in a sterile tube.

Downstream Processing: Purification

Causality Note: This step is critical to remove the toxic ethanol and to raise the pH to a physiological level, neutralizing the LNP surface for in vivo use.

-

Transfer the collected LNP solution into a pre-hydrated dialysis cassette.

-

Place the cassette in a beaker containing PBS (pH 7.4) at a volume at least 100x that of the sample.

-

Stir gently at 4°C. Perform at least two buffer changes over 12-24 hours to ensure complete removal of ethanol and buffer exchange[22][26].

-

After dialysis, carefully retrieve the purified LNP sample and sterile filter through a 0.2 µm filter.

Basic Characterization

-

Size & Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the average particle diameter and PDI. A PDI < 0.2 indicates a homogenous population.

-

Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100) to determine the percentage of encapsulated mRNA.

Mandatory Visualization: LNP Formulation Workflow

Caption: High-level experimental workflow for SM-102 LNP formulation.

Conclusion

SM-102 mediated transfection is a powerful and elegant system rooted in the fundamental principles of lipid chemistry and cell biology. Its success hinges on the pH-responsive nature of the SM-102 lipid, which enables both stable encapsulation of mRNA in a formulation-friendly acidic environment and its subsequent release from the endosome upon cellular uptake. By understanding the distinct role of each lipid component and the causality behind the formulation process, researchers can rationally design and optimize LNP systems for a vast array of therapeutic and research applications, from vaccines to gene therapies.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. What is SM-102? | BroadPharm [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. liposomes.ca [liposomes.ca]

- 14. scite.ai [scite.ai]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. helixbiotech.com [helixbiotech.com]

- 19. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. mdpi.com [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

- 26. insidetx.com [insidetx.com]

- 27. biomere.com [biomere.com]

- 28. liposomes.ca [liposomes.ca]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. login.medscape.com [login.medscape.com]

- 32. researchgate.net [researchgate.net]

- 33. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Step-by-step guide for formulating LNPs with SM-102

Application Note & Protocol

Topic: Step-by-Step Guide for the Formulation and Characterization of SM-102 Lipid Nanoparticles for Nucleic Acid Delivery

Abstract

Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the successful deployment of mRNA-based COVID-19 vaccines[1]. The ionizable cationic lipid SM-102 is a critical component in some of these formulations, renowned for its efficacy in encapsulating and delivering mRNA payloads[2][3]. This guide provides a comprehensive, field-proven protocol for the formulation of SM-102-based LNPs using microfluidics, details essential characterization techniques, and explains the fundamental scientific principles underpinning the process. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize LNP production for preclinical research.

The Scientific Principle: pH-Dependent Self-Assembly

The successful encapsulation of negatively charged nucleic acids (like mRNA or siRNA) into a lipid-based carrier is a thermodynamic challenge. The core principle behind SM-102 LNP formulation is a rapid, pH-driven self-assembly process.

-

The Role of the Ionizable Lipid (SM-102): SM-102 is an amino lipid with a tertiary amine headgroup, which has a pKa of approximately 6.7[4][5]. At an acidic pH (e.g., pH 4.0), this amine group becomes protonated, conferring a positive charge to the lipid[1][2]. This positive charge is crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid payload[1][6]. At physiological pH (≈7.4), SM-102 is nearly neutral, which reduces potential toxicity and unwanted interactions with anionic cell membranes in circulation[2].

-

The Role of the Solvent System: The lipids, including SM-102, are soluble in an organic solvent like ethanol, while the nucleic acid payload is dissolved in an acidic aqueous buffer (e.g., sodium citrate, pH 4.0)[4].

-

Rapid Mixing is Key: When the ethanolic lipid solution and the acidic aqueous solution are rapidly mixed, the local polarity changes dramatically. This solvent displacement forces the hydrophobic lipid tails to shield themselves from the aqueous environment, leading to spontaneous self-assembly into nanoparticles[7]. The rapid mixing, ideally achieved with a microfluidic device, ensures the formation of small, uniform LNPs and efficiently traps the nucleic acid payload within the forming particle core[7][8].

-

Final pH Neutralization: A subsequent dialysis or buffer exchange step into a physiological buffer (e.g., PBS, pH 7.4) removes the ethanol and raises the pH of the external medium. This deprotonates the surface-exposed SM-102 molecules, resulting in a final LNP with a near-neutral surface charge, which enhances stability and in vivo tolerability[7][9].

LNP Components and Recommended Molar Ratios

A typical SM-102 LNP formulation consists of four lipid components, each with a specific function. The molar ratio of these components is a critical parameter that dictates the physical properties, stability, and biological efficacy of the final nanoparticles[7][10].

| Component | Lipid Type | Primary Function(s) | Typical Molar Ratio (%) |

| SM-102 | Ionizable Cationic Lipid | Encapsulates nucleic acid payload at low pH; facilitates endosomal escape.[1][2] | 50 |

| DSPC | Helper Lipid (Phospholipid) | Provides structural support and stability to the lipid bilayer.[9][10][11] | 10 |

| Cholesterol | Structural Lipid | Modulates bilayer fluidity and integrity; aids in endosomal escape.[1][8][10] | 38.5 |